Mivazerol

描述

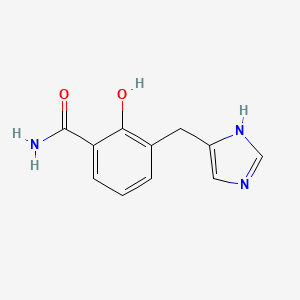

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-11(16)9-3-1-2-7(10(9)15)4-8-5-13-6-14-8/h1-3,5-6,15H,4H2,(H2,12,16)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHGFJMGWQXPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154782 | |

| Record name | Mivazerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125472-02-8 | |

| Record name | Mivazerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125472-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mivazerol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125472028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mivazerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIVAZEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5P1SSA8KD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mivazerol's Mechanism of Action at α2-Adrenoceptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivazerol is a selective α2-adrenoceptor agonist that has been investigated for its potential therapeutic effects, particularly in the context of perioperative cardiac protection. Its mechanism of action is centered on its interaction with α2-adrenergic receptors, leading to a cascade of intracellular signaling events that ultimately modulate physiological responses. This technical guide provides an in-depth exploration of this compound's mechanism of action at α2-adrenoceptors, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. This compound exhibits high affinity and specificity for α2-adrenoceptors, functioning as an agonist to activate these receptors. This activation triggers the Gαi subunit of the heterotrimeric G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This primary signaling pathway is responsible for many of this compound's physiological effects, including the inhibition of norepinephrine release from presynaptic nerve terminals. While the canonical α2-adrenoceptor signaling pathway is well-established, specific quantitative data on the functional efficacy of this compound at the level of G-protein activation and adenylyl cyclase inhibition are not extensively reported in publicly available literature. Furthermore, the potential for this compound to engage in biased agonism or activate other downstream pathways, such as the ERK1/2 signaling cascade, remains an area for further investigation. This guide aims to provide a comprehensive overview of the current understanding of this compound's mechanism of action, highlighting both established principles and areas where further research is warranted.

Introduction

This compound is a compound that has garnered interest for its selective agonist activity at α2-adrenergic receptors.[1][2] These receptors are key components of the sympathetic nervous system, playing a crucial role in regulating neurotransmitter release and cardiovascular function.[3][4] Understanding the precise mechanism by which this compound interacts with and activates α2-adrenoceptors is fundamental for its potential therapeutic applications and for the development of novel, more selective α2-agonists. This guide delves into the molecular and cellular actions of this compound, providing a detailed technical overview for the scientific community.

Ligand Binding and Receptor Selectivity

This compound demonstrates a high affinity and marked specificity for α2-adrenoceptors.[1] Radioligand binding studies are the primary method for quantifying the affinity of a ligand for its receptor.

Data Presentation: Binding Affinity and Selectivity of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α2A-Adrenoceptor | [3H]RX 821002 | Human frontal cortex membranes | 37 | [1] |

| α1-Adrenoceptor | [3H]prazosin | - | 4400 | [1] |

| 5-HT1A Receptor | [3H]rauwolscine | - | 530 | [1] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

The data clearly indicates that this compound is significantly more potent at α2A-adrenoceptors compared to α1-adrenoceptors and 5-HT1A receptors, highlighting its selectivity.[1] The shallow competition curve observed in binding assays (nH = 0.55) is characteristic of an agonist, suggesting that this compound not only binds to the receptor but also induces a conformational change leading to its activation.[1]

Core Signaling Pathway: Gαi-Mediated Inhibition of Adenylyl Cyclase

As an α2-adrenoceptor agonist, this compound's primary mechanism of action involves the activation of inhibitory G-proteins, specifically those of the Gαi family. This initiates a signaling cascade that results in the modulation of intracellular second messenger levels.

Signaling Pathway Diagram

Caption: this compound-induced Gαi signaling pathway.

Upon binding of this compound to the α2-adrenoceptor, the associated Gαi protein is activated. This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), as the conversion of ATP to cAMP is reduced. Lowered cAMP levels lead to decreased activation of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream effector proteins, culminating in a cellular response.

Functional Effects: Inhibition of Neurotransmitter Release

A well-documented functional consequence of this compound's action on presynaptic α2-adrenoceptors is the inhibition of norepinephrine release.[5] This sympathoinhibitory effect is a direct result of the Gαi-mediated signaling pathway.

Data Presentation: this compound's Potency in Inhibiting Norepinephrine Release

| Brain Region (Rat) | IC50 (nM) | Reference |

| Hippocampus | 15 | [5] |

| Spinal Cord | 50 | [5] |

| Nucleus Tractus Solitarii | 75 | [5] |

| Rostrolateral Ventricular Medulla | 100 | [5] |

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process.

These data demonstrate that this compound is a potent inhibitor of norepinephrine release in various regions of the central nervous system, which contributes to its overall physiological effects.[5]

Potential Downstream Signaling: ERK1/2 Pathway

Activation of α2-adrenoceptors has also been shown to induce the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This signaling pathway is often associated with cell growth, proliferation, and differentiation. While direct evidence for this compound-induced ERK1/2 phosphorylation is not extensively documented, it represents a plausible downstream signaling event.

Signaling Pathway Diagram

Caption: Potential this compound-induced ERK1/2 signaling.

The activation of the α2-adrenoceptor by this compound may lead to the Gβγ subunit-mediated activation of Src kinase. This can initiate a phosphorylation cascade involving Shc, Grb2, Sos, Ras, Raf, and MEK, ultimately leading to the phosphorylation and activation of ERK1/2. Activated ERK1/2 can then translocate to the nucleus to regulate the activity of various transcription factors and influence gene expression.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound at α2-adrenoceptors. Specific details may vary between laboratories and experimental systems.

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of this compound for α2-adrenoceptors.

Workflow Diagram

Caption: Radioligand competition binding assay workflow.

Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., human frontal cortex) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Incubation: In a multi-well plate, incubate a fixed concentration of a radiolabeled α2-adrenoceptor antagonist (e.g., [3H]RX 821002) with the membrane preparation in the presence of a range of concentrations of unlabeled this compound.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

Objective: To measure the activation of Gαi proteins by this compound.

Workflow Diagram

Caption: GTPγS binding assay workflow.

Methodology:

-

Membrane Preparation: Prepare membranes from cells stably expressing the α2-adrenoceptor subtype of interest.

-

Incubation: Incubate the membranes in an assay buffer containing a fixed concentration of [35S]GTPγS, an excess of GDP, and varying concentrations of this compound.

-

Filtration and Washing: Terminate the reaction and separate bound from free [35S]GTPγS by rapid vacuum filtration, followed by washing with ice-cold buffer.

-

Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a liquid scintillation counter.

-

Data Analysis: Plot the amount of specifically bound [35S]GTPγS against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Adenylyl Cyclase Inhibition (cAMP Accumulation) Assay

Objective: To measure the inhibition of adenylyl cyclase activity by this compound.

Workflow Diagram

Caption: cAMP accumulation assay workflow.

Methodology:

-

Cell Culture: Culture cells expressing the α2-adrenoceptor of interest in multi-well plates.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available assay kit (e.g., ELISA, TR-FRET).

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound acts as a selective and potent agonist at α2-adrenoceptors. Its primary mechanism of action involves the activation of the Gαi signaling pathway, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent modulation of downstream effectors. This cascade of events results in functional responses such as the inhibition of norepinephrine release from presynaptic nerve terminals. While the fundamental aspects of this compound's interaction with α2-adrenoceptors are well-characterized, there remains a need for more detailed quantitative data on its functional efficacy in activating G-proteins and inhibiting adenylyl cyclase. Furthermore, the exploration of potential biased agonism and the activation of alternative signaling pathways, such as the ERK1/2 cascade, could provide a more complete understanding of its pharmacological profile. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced molecular and cellular effects of this compound and other α2-adrenoceptor ligands.

References

- 1. This compound, a novel compound with high specificity for alpha 2 adrenergic receptors: binding studies on different human and rat membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a selective alpha 2-adrenoceptor agonist, attenuates tachycardia by intrathecal injection of N-methyl-D-aspartate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. Peripheral alpha 2-adrenoceptor-mediated sympathoinhibitory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel alpha2-agonist and potential anti-ischemic drug, inhibits KC1-stimulated neurotransmitter release in rat nervous tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Mivazerol: A Deep Dive into its Selective Alpha-2 Adrenergic Agonist Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivazerol is a selective alpha-2 adrenergic agonist that has been investigated for its potential therapeutic applications, particularly in the perioperative setting to mitigate cardiovascular complications. This technical guide provides a comprehensive overview of this compound's pharmacological profile, focusing on its mechanism of action, receptor binding affinity, downstream signaling pathways, and physiological effects. Detailed experimental protocols for key assays used to characterize this compound and other alpha-2 adrenergic agonists are also presented, along with visualizations of critical pathways and workflows to facilitate a deeper understanding of its scientific basis.

Introduction

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating the sympathetic nervous system.[1] Agonists of these receptors, such as this compound, exert their effects by binding to and activating these receptors, leading to a decrease in the release of norepinephrine from presynaptic nerve terminals. This sympatholytic action results in a reduction in heart rate and blood pressure, making alpha-2 adrenergic agonists valuable in various clinical contexts.[2] this compound, a compound with high specificity for alpha-2 adrenoceptors, has been studied for its potential to prevent adverse cardiac events in patients undergoing surgery.[3][4] This document will explore the core pharmacological characteristics of this compound.

Mechanism of Action

This compound functions as a selective agonist at alpha-2 adrenergic receptors. Its binding to these receptors, which are coupled to inhibitory G-proteins (Gi), triggers a cascade of intracellular events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of various downstream effectors, ultimately resulting in the observed physiological responses.

Presynaptic Inhibition

The predominant effect of this compound is the activation of presynaptic alpha-2 autoreceptors on noradrenergic neurons. This activation inhibits the further release of norepinephrine into the synaptic cleft, effectively dampening sympathetic outflow. This presynaptic sympathoinhibition is the primary mechanism behind this compound's cardiovascular effects.[5]

Receptor Binding and Selectivity

This compound exhibits a high affinity for alpha-2 adrenergic receptors with significant selectivity over other adrenergic receptor subtypes and other receptor families.

Quantitative Binding Data

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Selectivity vs. α2A |

| α2A-Adrenergic | [3H]RX 821002 | Human Frontal Cortex | 37[3] | - |

| α1-Adrenergic | [3H]Prazosin | Rat Brain | 4400[3] | ~120-fold lower affinity |

| β1-Adrenergic | Data not available | - | >10,000 | >1000-fold lower affinity[3] |

| β2-Adrenergic | Data not available | - | >10,000 | >1000-fold lower affinity[3] |

| D1 Dopamine | Data not available | - | >10,000 | >1000-fold lower affinity[3] |

| D2 Dopamine | Data not available | - | >10,000 | >1000-fold lower affinity[3] |

| 5-HT1A Serotonin | [3H]Rauwolscine | Rat Brain | 530[3] | ~14-fold lower affinity |

| 5-HT2 Serotonin | Data not available | - | >10,000 | >1000-fold lower affinity[3] |

| M1 Muscarinic | Data not available | - | >10,000 | >1000-fold lower affinity[3] |

| M2 Muscarinic | Data not available | - | >10,000 | >1000-fold lower affinity[3] |

| M3 Muscarinic | Data not available | - | >10,000 | >1000-fold lower affinity[3] |

| I1 Imidazoline | [3H]Clonidine | Human Striatum | pIC50 = 5.1 | Low affinity[6] |

| I2 Imidazoline | [3H]Idazoxan | Human Striatum | pIC50 = 3.9 | Low affinity[6] |

Table 1: this compound Binding Affinity and Selectivity Profile.

Downstream Signaling Pathways

Activation of alpha-2 adrenergic receptors by this compound initiates a signaling cascade that goes beyond the inhibition of adenylyl cyclase.

G-Protein Coupling and Second Messengers

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway

Recent studies have shown that alpha-2 adrenergic receptor activation can also lead to the phosphorylation and activation of the ERK/MAPK pathway. This signaling is often Gi-protein dependent and can be involved in cellular processes such as proliferation, differentiation, and survival. The precise mechanisms and physiological relevance of this compound-induced ERK activation require further investigation.

Physiological Effects

The primary physiological effects of this compound are centered on the cardiovascular system, stemming from its sympatholytic action.

In Vivo Animal Studies

Studies in anesthetized rats have demonstrated that intravenous infusion of this compound causes a dose-dependent decrease in heart rate without significantly altering blood pressure at therapeutic doses.[2][7][8]

| Dose (µg/kg/h) | Change in Heart Rate (beats/min) | Change in Blood Pressure (mmHg) | Animal Model |

| 3.75 | Dose-related decrease | No significant change | Pentobarbital-anesthetized rats[2] |

| 7.5 | Dose-related decrease, max ~87 bpm | No significant change | Pentobarbital-anesthetized rats[2] |

| 15 | Dose-related decrease | No significant change | Pentobarbital-anesthetized rats[2] |

Table 2: In Vivo Effects of this compound in Anesthetized Rats.

In dogs under coronary artery stenosis, this compound decreased heart rate and cardiac output while preserving blood flow to the ischemic myocardium.[9] It also reduced myocardial oxygen demand.[9]

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the alpha-2 adrenergic receptor of interest.

-

Radioligand (e.g., [3H]RX 821002).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the receptor in a cold lysis buffer and isolate the membrane fraction by centrifugation.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. Include a control for non-specific binding with an excess of a known high-affinity unlabeled ligand.

-

Filtration: After incubation to equilibrium, rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

GTPγS Functional Assay

This functional assay measures the activation of G-proteins following agonist binding to a GPCR.

Materials:

-

Cell membranes expressing the alpha-2 adrenergic receptor.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Pre-incubation: Pre-incubate the membranes with GDP to ensure G-proteins are in their inactive, GDP-bound state.

-

Incubation: Add varying concentrations of this compound to the membranes, followed by the addition of [35S]GTPγS.

-

Termination and Filtration: After a set incubation period, terminate the reaction and filter the mixture through glass fiber filters.

-

Washing and Counting: Wash the filters and measure the incorporated radioactivity as described previously.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of this compound to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal effect).

ERK Phosphorylation Assay

This assay measures the phosphorylation of ERK as a downstream marker of receptor activation.

Materials:

-

Whole cells expressing the alpha-2 adrenergic receptor.

-

This compound at various concentrations.

-

Cell lysis buffer.

-

Antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP).

-

Western blotting equipment and reagents.

Protocol:

-

Cell Culture and Treatment: Culture cells to the desired confluency and then serum-starve to reduce basal ERK phosphorylation. Treat the cells with varying concentrations of this compound for a specific time.

-

Cell Lysis: Lyse the cells to release cellular proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with a primary antibody against p-ERK, followed by a secondary antibody. Detect the signal.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK. Express the results as a ratio of p-ERK to total ERK and plot against the log concentration of this compound.[10][11][12]

Conclusion

This compound is a potent and selective alpha-2 adrenergic agonist with a well-defined mechanism of action. Its high affinity for alpha-2 receptors and its ability to modulate sympathetic outflow have made it a subject of interest for its cardioprotective effects. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other related compounds. Future research should aim to elucidate the specific binding kinetics of this compound at all alpha-2 adrenergic receptor subtypes and further explore the functional consequences of its engagement with downstream signaling pathways such as the ERK/MAPK cascade.

References

- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. This compound, a new alpha 2-adrenergic agonist, blunts cardiovascular effects following surgical stress in pentobarbital-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel compound with high specificity for alpha 2 adrenergic receptors: binding studies on different human and rat membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Using alpha-2 adrenergic agonists to prevent heart complications after major surgery | Cochrane [cochrane.org]

- 5. This compound, a novel alpha2-agonist and potential anti-ischemic drug, inhibits KC1-stimulated neurotransmitter release in rat nervous tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The novel alpha 2-adrenoceptor agonist [3H]this compound binds to non-adrenergic binding sites in human striatum membranes that are distinct from imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bradycardia induced by this compound, a selective alpha 2-adrenoceptor agonist, is amplified during mild hypothermia in the pentobarbital-anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a selective alpha 2-adrenoceptor agonist, attenuates tachycardia by intrathecal injection of N-methyl-D-aspartate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of alpha 2-adrenergic stimulation with this compound on myocardial blood flow and function during coronary artery stenosis in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]

Mivazerol: A Comprehensive In Vivo Analysis of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivazerol is a selective alpha-2 adrenergic receptor agonist that has been investigated for its potential therapeutic applications, primarily in the context of cardiovascular protection during perioperative periods. Its mechanism of action centers on the modulation of sympathetic nervous system activity. This technical guide provides a detailed overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, drawing from available preclinical and clinical research. While comprehensive quantitative pharmacokinetic data in the public domain is limited, this document synthesizes the existing knowledge on its pharmacodynamic effects, mechanism of action, and the experimental methodologies employed in its study.

Pharmacodynamics of this compound

This compound exerts its effects by stimulating alpha-2 adrenergic receptors, which are key regulators of sympathetic outflow. This agonistic activity leads to a reduction in the release of norepinephrine from presynaptic nerve terminals, resulting in sympathoinhibitory effects.

Cardiovascular Effects

In vivo studies in animal models have consistently demonstrated the cardiovascular effects of this compound. Intravenous administration in anesthetized rats has been shown to cause a dose-dependent decrease in heart rate without significantly altering blood pressure.[1] In dogs undergoing coronary artery stenosis, this compound decreased heart rate and cardiac output while preserving blood flow to the ischemic myocardium.

Table 1: Pharmacodynamic Effects of this compound on Cardiovascular Parameters in Rats

| Parameter | Species/Model | Dose/Route | Key Findings | Reference |

| Heart Rate | Pentobarbital-anesthetized rats | 3.75, 7.5, and 15 µg/kg/h IV infusion | Dose-related decrease in heart rate; maximal decrease of approximately 87 beats/min. | [1] |

| Blood Pressure | Pentobarbital-anesthetized rats | 3.75, 7.5, and 15 µg/kg/h IV infusion | No significant alteration in blood pressure. | [1] |

| Surgical Stress Response | Pentobarbital-anesthetized rats | 15 µg/kg/h IV infusion | Significantly inhibited surgical stress-induced increases in blood pressure and heart rate. | [1] |

Neurotransmitter Release

This compound's sympathoinhibitory action is mediated by its influence on neurotransmitter release. In vitro studies using rat nervous tissue have shown that this compound inhibits the potassium-stimulated release of norepinephrine in a dose-dependent manner. This effect is believed to contribute to its cardiovascular effects by reducing sympathetic tone.

Pharmacokinetics of this compound

Detailed in vivo pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution, are not extensively reported in publicly available scientific literature. The development of this compound was discontinued, which may have limited the publication of comprehensive pharmacokinetic data packages.

Mechanism of Action: Alpha-2 Adrenergic Signaling Pathway

This compound functions as an agonist at alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates a signaling cascade that ultimately leads to a reduction in cyclic adenosine monophosphate (cAMP) levels.

Caption: this compound activates the α2-adrenergic receptor, leading to inhibition of adenylyl cyclase and reduced cAMP.

Experimental Protocols

In Vivo Pharmacodynamic Assessment in Rats

Objective: To determine the effect of this compound on cardiovascular parameters in anesthetized rats.

Animal Model: Male Sprague-Dawley rats.

Anesthesia: Pentobarbital.

Surgical Procedure:

-

The trachea is exposed and cannulated to ensure a patent airway.

-

The femoral artery and vein are cannulated for blood pressure monitoring and drug administration, respectively.

Drug Administration:

-

This compound is administered as a continuous intravenous infusion at doses of 3.75, 7.5, and 15 µg/kg/h.[1]

Data Collection:

-

Arterial blood pressure and heart rate are continuously recorded.

-

For surgical stress models, a noxious stimulus (e.g., trachea-exposure surgery) is applied, and the changes in blood pressure and heart rate are monitored before and after this compound administration.[1]

Caption: Workflow for assessing the in vivo pharmacodynamic effects of this compound in anesthetized rats.

Conclusion

This compound is a selective alpha-2 adrenergic receptor agonist with demonstrated pharmacodynamic effects on the cardiovascular system, primarily a reduction in heart rate and attenuation of the stress response. Its mechanism of action is well-understood to involve the inhibition of the adenylyl cyclase/cAMP pathway. However, a significant gap exists in the publicly available literature regarding its quantitative in vivo pharmacokinetic profile. Further research or access to proprietary data would be necessary to provide a complete pharmacokinetic characterization of this compound. The experimental protocols described provide a foundation for conducting further in vivo studies to elucidate the full pharmacological profile of this compound and similar compounds.

References

Mivazerol: A Technical Guide to its Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of mivazerol, a potent α2-adrenergic agonist. The information is compiled from various scientific studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate a comprehensive understanding of its pharmacological characteristics.

Introduction

This compound is a selective α2-adrenoceptor agonist that has been investigated for its potential therapeutic applications, particularly in the context of perioperative cardiac protection.[1] Its pharmacological effects are primarily mediated by its interaction with α2-adrenergic receptors, leading to a reduction in sympathetic outflow.[2] Understanding the precise binding affinity and selectivity of this compound for its primary targets, as well as its interactions with other receptors, is crucial for elucidating its mechanism of action and predicting its clinical efficacy and potential side effects.

Binding Affinity and Selectivity Profile

The binding affinity of this compound has been characterized through radioligand binding assays, revealing a high affinity for α2-adrenoceptors with a notable degree of selectivity over other receptor types.

Adrenergic Receptor Binding

This compound demonstrates a high affinity for α2-adrenergic receptors. In studies using human frontal cortex membranes, this compound displaced the α2-adrenoceptor antagonist [3H]RX 821002 with an apparent inhibitory constant (Ki) of 37 nM.[3] The competition curve for this displacement was shallow (nH = 0.55), which is characteristic of an agonist.[3]

Importantly, this compound does not exhibit selectivity between the α2-adrenoceptor subtypes. It is a potent competitor for [3H]RX 821002 binding in both human platelet membranes (expressing α2A adrenoceptors) and rat kidney membranes (predominantly expressing the α2B subtype).[3]

In contrast to its high affinity for α2-receptors, this compound displays significantly lower affinity for α1-adrenoceptors. The Ki value for the displacement of [3H]prazosin from α1-adrenoceptors was found to be 4.4 µM, approximately 120 times higher than its affinity for α2-receptors.[3] Its affinity for β1 and β2 adrenoceptors is even lower, being roughly 1000 times less than its affinity for α2-adrenoceptors.[3]

Imidazoline and Other Receptor Binding

This compound has also been evaluated for its affinity towards imidazoline receptors. While it does bind to non-adrenergic sites, its affinity for I1 and I2 imidazoline receptors is low. The pIC50 values, which represent the negative logarithm of the IC50, were determined to be 5.1 for I1 receptors and 3.9 for I2 receptors, respectively.[4]

Furthermore, this compound's interaction with a panel of other neurotransmitter receptors is weak. Its affinity for 5-HT1A receptors is about 14 times lower than for α2-adrenoceptors, with a Ki of 530 nM.[3] For other receptors, including dopamine (D1, D2), muscarinic (M1, M2, M3), and serotonin (5-HT2) receptors, the affinity is approximately 1000-fold lower than that for α2-adrenoceptors.[3]

Data Presentation

The following tables summarize the quantitative data on this compound's binding affinity and selectivity.

Table 1: this compound Binding Affinity (Ki) for Adrenergic and Serotonergic Receptors

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α2A-Adrenergic | [3H]RX 821002 | Human Frontal Cortex | 37 | [3] |

| α1-Adrenergic | [3H]prazosin | Not Specified | 4400 | [3] |

| 5-HT1A | [3H]rauwolscine | Not Specified | 530 | [3] |

| β1, β2-Adrenergic | Not Specified | Not Specified | ~37000 | [3] |

| D1, D2-Dopamine | Not Specified | Not Specified | ~37000 | [3] |

| M1, M2, M3-Muscarinic | Not Specified | Not Specified | ~37000 | [3] |

| 5-HT2 | Not Specified | Not Specified | ~37000 | [3] |

Table 2: this compound Binding Affinity (pIC50) for Imidazoline and Non-Adrenergic Sites

| Receptor/Site | Radioligand | Tissue/Cell Line | pIC50 | Reference |

| I1 Imidazoline | [3H]clonidine | Human Striatum | 5.1 | [4] |

| I2 Imidazoline | [3H]idazoxan | Human Striatum | 3.9 | [4] |

| Non-adrenergic site | [3H]this compound | Human Striatum | 6.5 ± 0.1 | [4] |

Experimental Protocols

The binding affinity data presented in this guide were primarily obtained through radioligand binding assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay for α2-Adrenergic Receptors

Objective: To determine the binding affinity of this compound for α2-adrenergic receptors using the radiolabeled antagonist [3H]RX 821002.

Materials:

-

Membrane Preparations: Human frontal cortex membranes.

-

Radioligand: [3H]RX 821002.

-

Competitor: this compound.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Non-specific Binding Control: Phentolamine (10 µM) or another suitable α-adrenergic antagonist.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Human frontal cortex tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Incubation: A constant concentration of [3H]RX 821002 (e.g., 0.5 nM) is incubated with the membrane preparation (e.g., 100-200 µg of protein) in the assay buffer.

-

Competition: Increasing concentrations of this compound are added to the incubation mixture to compete with the radioligand for binding to the receptors.

-

Determination of Non-specific Binding: A parallel set of tubes is incubated in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine) to determine the amount of non-specific binding.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for α1-Adrenergic Receptors

Objective: To determine the binding affinity of this compound for α1-adrenergic receptors using the radiolabeled antagonist [3H]prazosin.

Procedure: The protocol is similar to the α2-adrenergic receptor binding assay, with the following key differences:

-

Radioligand: [3H]prazosin is used as the selective radioligand for α1-adrenergic receptors.

-

Non-specific Binding Control: A high concentration of an unlabeled α1-adrenergic antagonist (e.g., 1 µM prazosin) is used to define non-specific binding.

Signaling Pathways

This compound exerts its effects by acting as an agonist at α2-adrenergic receptors. The activation of these receptors, as well as the distinct signaling pathways of I1-imidazoline receptors, are depicted below.

Alpha-2 Adrenergic Receptor Signaling Pathway

Activation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.

Caption: this compound activates the α2-adrenergic receptor, leading to inhibition of adenylyl cyclase.

I1-Imidazoline Receptor Signaling Pathway

The signaling pathway for I1-imidazoline receptors is distinct from that of α2-adrenergic receptors and is not coupled to the inhibition of adenylyl cyclase. Instead, it involves the activation of phospholipase C.

References

- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha 2 Adrenergic Receptor: Overview [picmonic.com]

- 4. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Mivazerol's Modulation of Norepinephrine and Glutamate Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of mivazerol, a selective alpha-2 adrenoceptor agonist, on the release of the neurotransmitters norepinephrine and glutamate. This compound has been investigated for its potential therapeutic applications, particularly in perioperative settings and for its neuroprotective properties.[1][2][3] This document synthesizes key findings on its mechanism of action, quantitative effects, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound exerts its effects primarily by acting as an agonist at alpha-2 adrenergic receptors.[1][4] These receptors are predominantly located on presynaptic nerve terminals.[5] Activation of these presynaptic alpha-2 adrenoceptors leads to an inhibition of neurotransmitter release.[5] This sympatholytic action is central to this compound's pharmacological profile, reducing the neuronal output of norepinephrine and, as emerging evidence suggests, glutamate in specific brain regions.[5][6]

Effects on Norepinephrine Release

This compound has been demonstrated to be a potent inhibitor of norepinephrine release in various neural tissues. This inhibitory action is dose-dependent and can be counteracted by selective alpha-2 antagonists like yohimbine and rauwolscine, confirming its receptor-mediated mechanism.[6]

Quantitative Data on Norepinephrine Inhibition

The inhibitory potency of this compound on KCl-stimulated norepinephrine release has been quantified across different regions of the rat central nervous system. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound.

| Tissue Preparation | This compound IC50 (M) |

| Hippocampus | 1.5 x 10⁻⁸ |

| Spinal Cord | 5 x 10⁻⁸ |

| Nucleus Tractus Solitarii | 7.5 x 10⁻⁸ |

| Rostrolateral Ventricular Medulla | 1 x 10⁻⁷ |

| Data sourced from in vitro studies on rat nervous tissue preparations.[6] |

In vivo studies using microdialysis in freely moving rats have shown that this compound (at doses of 2.5, 8.0, and 25 µg/kg, i.v.) completely prevented immobilization stress-induced increases in norepinephrine release in the hippocampus.[7] Interestingly, at a dose of 8.0 µg/kg (i.v.), this compound did not affect the basal outflow of norepinephrine.[7]

Effects on Glutamate Release

This compound's influence on glutamate release appears to be region-specific. Notably, at concentrations selective for alpha-2 adrenergic receptors, this compound effectively blocks KCl-induced glutamate release in the hippocampus.[6] However, it does not have a significant effect on glutamate release in the spinal cord at similar concentrations.[6]

Quantitative Data on Glutamate Modulation

The following table summarizes the effects of this compound on evoked glutamate release in different experimental paradigms.

| Experimental Model | Brain Region | This compound Intervention | Effect on Glutamate Release |

| In vitro KCl stimulation | Hippocampus | This compound | Complete blockade of release.[6] |

| In vitro KCl stimulation | Spinal Cord | This compound (up to 10 µM) | No significant effect.[6] |

| In vivo halothane withdrawal | Spinal Cord (T2-T3) | This compound (15 µg/kg/h, i.v.) | Almost completely prevented the increase in glutamate release (112% increase with this compound vs. 167% without).[8] |

| In vivo halothane withdrawal | Spinal Cord (T2-T3) | This compound (2.5 µg/kg, i.t.) | Blocked the increase in glutamate release.[8] |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of this compound.

In Vitro Neurotransmitter Release Assay

This protocol is based on studies of KCl-stimulated neurotransmitter release from rat nervous tissue preparations.[6]

-

Tissue Preparation: Tissues from the hippocampus, spinal cord, rostrolateral ventricular medulla, and nucleus tractus solitarii of rats are dissected. The tissues are chopped into small sections (approximately 0.3 x 0.2 x 0.2 mm³).

-

Stimulation: The tissue minces are exposed to a potassium chloride (KCl) solution (10-75 mM) for 5 minutes to induce neurotransmitter release.

-

Experimental Design: For norepinephrine release, two stimulation periods (S1 and S2) are typically conducted. For glutamate and aspartate release, a single stimulation (S) is used. This compound is added at various concentrations before the second stimulation (S2) to assess its inhibitory effect.

-

Neurotransmitter Quantification: The amount of norepinephrine, glutamate, and aspartate released into the superfusate is measured using high-performance liquid chromatography (HPLC).

-

Data Analysis: The inhibitory effect of this compound is calculated by comparing the S2/S1 ratio in the presence and absence of the drug. The IC50 value is then determined from the concentration-response curve.

In Vivo Microdialysis

This protocol is based on studies investigating neurotransmitter release in the hippocampus of freely moving rats and the spinal cord of anesthetized rats.[7][8]

-

Animal Preparation: Rats are anesthetized, and a microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus or spinal cord).

-

Perfusion: The microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before, during, and after the experimental manipulation (e.g., immobilization stress, halothane withdrawal, or drug administration).

-

Drug Administration: this compound is administered intravenously (i.v.) or intrathecally (i.t.) at specified doses.

-

Neurotransmitter Analysis: The concentrations of norepinephrine and glutamate in the dialysate samples are quantified using HPLC.

-

Data Interpretation: Changes in neurotransmitter levels from baseline are calculated to determine the effect of this compound on basal and stimulated release.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental procedures described.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound, a new alpha 2-adrenergic agonist, blunts cardiovascular effects following surgical stress in pentobarbital-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effect of this compound, an alpha 2-agonist, after transient forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel compound with high specificity for alpha 2 adrenergic receptors: binding studies on different human and rat membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peripheral alpha 2-adrenoceptor-mediated sympathoinhibitory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a novel alpha2-agonist and potential anti-ischemic drug, inhibits KC1-stimulated neurotransmitter release in rat nervous tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of immobilization stress on hippocampal monoamine release: modification by this compound, a new alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits intrathecal release of glutamate evoked by halothane withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicology of Mivazerol: A Review of Available Data

Despite a thorough review of publicly accessible scientific literature, comprehensive preclinical safety and toxicology data for the selective alpha-2-adrenoceptor agonist, Mivazerol, remains largely unavailable. While numerous studies have explored its pharmacological effects and potential therapeutic applications, detailed information regarding its safety profile from non-clinical studies, including acute, subchronic, chronic, reproductive, and carcinogenicity assessments, is not readily found in published research, patent literature, or regulatory summaries.

This technical guide, intended for researchers, scientists, and drug development professionals, aims to summarize the existing publicly available information and to highlight the data gaps in the preclinical safety assessment of this compound.

General Pharmacological Profile

This compound is recognized as a selective agonist for alpha-2-adrenergic receptors. Its mechanism of action involves the stimulation of these receptors, which are involved in the regulation of sympathetic nervous system outflow. This activity leads to a reduction in the release of norepinephrine, resulting in sympatholytic effects.

Signaling Pathway of this compound

The primary signaling pathway for this compound involves its interaction with alpha-2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon binding, this compound activates the inhibitory G-protein (Gi), leading to a cascade of intracellular events.

Preclinical Safety and Toxicology Data: An Overview of the Information Gap

A comprehensive search of scientific databases and regulatory agency websites did not yield specific non-clinical toxicology studies for this compound. To fulfill the requirements of a standard preclinical safety data package, the following studies would typically be conducted:

-

Acute Toxicity Studies: These studies would determine the effects of single, high doses of this compound and establish the median lethal dose (LD50) in at least two mammalian species.

-

Subchronic and Chronic Toxicity Studies: Repeated dose toxicity studies of varying durations (e.g., 28-day, 90-day, and longer) in at least two species (one rodent, one non-rodent) would be necessary to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Genotoxicity Studies: A battery of in vitro and in vivo tests would be required to assess the potential of this compound to cause genetic mutations or chromosomal damage. This typically includes an Ames test, a chromosomal aberration test, and an in vivo micronucleus test.

-

Carcinogenicity Studies: Long-term studies (typically 2 years in rodents) would be needed to evaluate the carcinogenic potential of this compound upon chronic exposure.

-

Reproductive and Developmental Toxicology Studies: These studies would investigate the potential effects of this compound on fertility, embryonic and fetal development, and pre- and postnatal development.

Without access to the data from these fundamental studies, a thorough assessment of the preclinical safety and toxicology of this compound is not possible.

Hypothetical Experimental Workflow for Preclinical Toxicological Assessment

Should such data become available, the following represents a standard workflow for its evaluation and summarization. This workflow is presented for illustrative purposes, outlining the logical progression from study identification to data presentation.

Data Presentation: Illustrative Tables

In the absence of actual data for this compound, the following tables are provided as templates to illustrate how quantitative preclinical safety data would be structured for clear comparison.

Table 1: Hypothetical Acute Toxicity Data for this compound

| Species | Route of Administration | LD50 (mg/kg) | Clinical Signs of Toxicity |

| Rat | Oral | Data not available | Data not available |

| Rat | Intravenous | Data not available | Data not available |

| Mouse | Oral | Data not available | Data not available |

| Mouse | Intravenous | Data not available | Data not available |

Table 2: Hypothetical Subchronic (90-Day) Repeated Dose Toxicity of this compound in Rats

| Dose Group (mg/kg/day) | Route of Administration | Key Findings | NOAEL (mg/kg/day) |

| 0 (Control) | Oral | Data not available | - |

| Low Dose | Oral | Data not available | Data not available |

| Mid Dose | Oral | Data not available | |

| High Dose | Oral | Data not available |

Table 3: Hypothetical Genotoxicity Profile of this compound

| Assay | Test System | Concentration/Dose Range | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | Data not available | Data not available |

| In Vitro Chromosomal Aberration | Human Lymphocytes | Data not available | Data not available |

| In Vivo Micronucleus | Mouse Bone Marrow | Data not available | Data not available |

Conclusion

The creation of a comprehensive technical guide on the preclinical safety and toxicology of this compound is severely hampered by the lack of publicly available data. While its pharmacological properties are documented, the critical safety information required for a thorough risk assessment by researchers and drug development professionals is not in the public domain. The templates and diagrams provided herein serve as a framework for what such a guide would entail, should the necessary preclinical toxicology data for this compound be made accessible in the future. It is recommended that individuals or organizations with a vested interest in the development of this compound seek access to proprietary toxicology reports or regulatory submission documents for a complete understanding of its safety profile.

Methodological & Application

Mivazerol in Animal Models of Transient Forebrain Ischemia: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Mivazerol, a selective α2-adrenergic agonist, in animal models of transient forebrain ischemia. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of this compound.

Application Notes

This compound has demonstrated neuroprotective effects in a rat model of transient forebrain ischemia, suggesting its potential as a therapeutic agent for ischemic stroke.[1] As an α2-adrenergic agonist, this compound is believed to exert its protective effects through multiple mechanisms, primarily by reducing the release of excitatory neurotransmitters and norepinephrine, which are key mediators of ischemic neuronal damage.[2][3]

The application of this compound in preclinical ischemia models requires careful consideration of the animal model, the method of ischemia induction, drug dosage, and the timing of administration. The provided protocols are based on established methodologies and published data to ensure reproducibility and translational relevance.

Mechanism of Action in Neuroprotection

This compound's neuroprotective effects are attributed to its agonistic activity at α2-adrenergic receptors. Activation of these receptors, which are coupled to Gi-proteins, can lead to:

-

Inhibition of Neurotransmitter Release: this compound has been shown to inhibit the release of norepinephrine and the excitatory amino acids glutamate and aspartate in the hippocampus.[3] This action is crucial in an ischemic setting, as excessive glutamate release leads to excitotoxicity and neuronal death.

-

Modulation of Intracellular Signaling: The activation of α2-adrenergic receptors can inhibit adenylyl cyclase and guanylate cyclase, leading to downstream effects on cellular processes that can be protective against ischemic injury.[2][4]

-

Regulation of Ion Channels: α2-adrenergic agonists can modulate the activity of K+ and voltage-dependent Ca2+ channels, which may contribute to stabilizing neuronal membranes and reducing calcium overload, a critical factor in ischemic cell death.[2][4]

Quantitative Data Summary

The following tables summarize the quantitative data from a key study investigating the neuroprotective effects of this compound in a rat model of transient forebrain ischemia.[1]

Table 1: Survival Rate 7 Days After Ischemia

| Treatment Group | Dose (µg/kg) | Number of Animals (n) | Survival Rate (%) |

| Control (Saline) | - | 10 | Not specified |

| This compound (M10) | 10 | 10 | Significantly higher than M40 |

| This compound (M20) | 20 | 10 | Significantly higher than M40 |

| This compound (M40) | 40 | 10 | Significantly lower than M10 & M20 |

Table 2: Neurological Outcome 7 Days After Ischemia

| Treatment Group | Dose (µg/kg) | Neurological Score (Arbitrary Units) |

| Control (Saline) | - | Not specified |

| This compound (M10) | 10 | Significantly better than M40 |

| This compound (M20) | 20 | Significantly better than M40 |

| This compound (M40) | 40 | Significantly worse than M10 & M20 |

Table 3: Histological Evaluation of Neuronal Injury

| Treatment Group | Dose (µg/kg) | Number of Intact Neurons in Hippocampal CA1 | Neuronal Injury in Neocortex |

| Control (Saline) | - | Significantly lower than M20 | Significantly greater than M20 |

| This compound (M10) | 10 | Significantly lower than M20 | Not specified |

| This compound (M20) | 20 | Significantly greater than other groups | Significantly less than Control & M40 |

| This compound (M40) | 40 | Significantly lower than M20 | Significantly greater than M20 |

Experimental Protocols

Protocol 1: Induction of Transient Forebrain Ischemia in Rats (Four-Vessel Occlusion Model)

This protocol describes a widely used method to induce global forebrain ischemia.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., Halothane, Isoflurane)

-

Surgical instruments (scissors, forceps, vessel clips)

-

Heating pad to maintain body temperature

Procedure:

-

Anesthesia and Preparation:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Shave the ventral neck area and disinfect with an antiseptic solution.

-

Place the rat in a supine position on a heating pad to maintain core body temperature at 37°C.

-

-

Vertebral Artery Occlusion (Day 1):

-

Make a dorsal midline incision in the neck to expose the alar foramina of the first cervical vertebra.

-

Carefully cauterize the vertebral arteries as they pass through the foramina.

-

Suture the incision.

-

-

Common Carotid Artery Occlusion (Day 2):

-

Make a ventral midline incision in the neck to expose both common carotid arteries.

-

Carefully separate the arteries from the vagus nerves.

-

Place loose ligatures around each common carotid artery.

-

-

Induction of Ischemia:

-

To induce ischemia, tighten the ligatures on both common carotid arteries using small vessel clips.

-

Maintain the occlusion for a predetermined duration (e.g., 10 minutes for transient ischemia).[1]

-

-

Reperfusion:

-

Release the clips on the common carotid arteries to allow for reperfusion.

-

Loosely tie the ligatures to prevent re-occlusion and close the incision.

-

-

Post-Operative Care:

-

Administer analgesics as required.

-

Monitor the animal for recovery from anesthesia and any signs of distress.

-

Provide easy access to food and water.

-

Protocol 2: Administration of this compound

Materials:

-

This compound hydrochloride

-

Sterile saline solution (0.9% NaCl)

-

Syringes and needles for administration

Procedure:

-

Drug Preparation:

-

Dissolve this compound hydrochloride in sterile saline to the desired concentrations (e.g., for doses of 10, 20, and 40 µg/kg).[1]

-

-

Administration:

-

Administer the prepared this compound solution or saline (for the control group) via an appropriate route (e.g., intraperitoneal or intravenous injection).

-

The timing of administration is critical. In the cited study, this compound was administered 30 minutes prior to the induction of ischemia.[1]

-

Protocol 3: Neurological Assessment

A neurological scoring system should be used to evaluate the functional outcome after ischemia.

Procedure:

-

Evaluation Time Points:

-

Perform neurological assessments at regular intervals post-ischemia (e.g., 24 hours, 48 hours, and 7 days).[1]

-

-

Scoring System:

-

A commonly used scoring system, such as the one described by Bederson et al. or a composite neuroscore, can be adapted.[5][6]

-

Example Scoring:

-

0: No observable neurological deficit.

-

1: Forelimb flexion.

-

2: Circling towards the contralateral side.

-

3: Decreased resistance to lateral push.

-

4: No spontaneous movement.

-

-

Protocol 4: Histological Assessment of Neuronal Death

Histological analysis is essential to quantify the extent of neuronal damage.

Materials:

-

Perfusion solutions (e.g., saline followed by 4% paraformaldehyde)

-

Microtome or cryostat

-

Staining reagents (e.g., Hematoxylin and Eosin (H&E), Cresyl Violet, or specific markers for apoptosis like TUNEL)

-

Microscope with imaging capabilities

Procedure:

-

Tissue Processing:

-

At the end of the experiment (e.g., 7 days post-ischemia), deeply anesthetize the animals and perfuse them transcardially with saline followed by a fixative.

-

Carefully remove the brain and post-fix it in the same fixative.

-

Cryoprotect the brain in a sucrose solution if preparing frozen sections.

-

Embed the brain in paraffin or an embedding medium for sectioning.

-

-

Sectioning and Staining:

-

Cut coronal sections of the brain, particularly through the hippocampus and neocortex.

-

Mount the sections on slides and perform the desired staining procedure (e.g., H&E staining to visualize neuronal morphology).

-

-

Quantification of Neuronal Damage:

-

Under a microscope, identify the region of interest (e.g., the CA1 region of the hippocampus).

-

Count the number of intact, healthy-looking neurons versus damaged neurons (e.g., shrunken, pyknotic cells) in a defined area.

-

An observer blinded to the experimental groups should perform the cell counting to avoid bias.

-

Visualizations

Caption: Proposed signaling pathway for this compound-mediated neuroprotection.

Caption: Experimental workflow for evaluating this compound in transient forebrain ischemia.

References

- 1. Neuroprotective effect of this compound, an alpha 2-agonist, after transient forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotection by Alpha 2-Adrenergic Agonists in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel alpha2-agonist and potential anti-ischemic drug, inhibits KC1-stimulated neurotransmitter release in rat nervous tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Correlation between Brain Reorganization, Ischemic Damage, and Neurologic Status after Transient Focal Cerebral Ischemia in Rats: A Functional Magnetic Resonance Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dose-Response Relationship of Mivazerol in Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivazerol is a selective alpha-2 adrenergic receptor agonist that has demonstrated potential as a neuroprotective agent.[1][2][3] Its mechanism of action primarily involves the activation of presynaptic α2-adrenoceptors, which leads to an inhibition of neurotransmitter release, including norepinephrine, glutamate, and aspartate.[4] Understanding the dose-response relationship of this compound in neuronal cultures is critical for elucidating its therapeutic window and potential neurotoxic effects at higher concentrations. These application notes provide a summary of key dose-dependent effects and detailed protocols for assessing the impact of this compound on neuronal viability, apoptosis, and neurotransmitter release.

Data Presentation: Dose-Dependent Effects of this compound

The following tables summarize the reported dose-dependent effects of this compound from studies on nervous tissue preparations and in vivo models. These values can serve as a starting point for determining the optimal concentration range in neuronal culture experiments.

Table 1: this compound Inhibition of Norepinephrine Release in Rat Nervous Tissue [4]

| Brain Region | IC50 (M) |

| Hippocampus | 1.5 x 10⁻⁸ |

| Spinal Cord | 5 x 10⁻⁸ |

| Nucleus Tractus Solitarii | 7.5 x 10⁻⁸ |

| Rostrolateral Ventricular Medulla | 1 x 10⁻⁷ |

Table 2: this compound Effects on Neurotransmitter Release in Rat Hippocampus [4]

| Neurotransmitter | Effective Concentration | Observed Effect |

| Glutamate | Selective for α2-receptors | Complete blockage of KCl-induced release |

| Aspartate | Selective for α2-receptors | Complete blockage of KCl-induced release |

Table 3: In Vivo Dose-Dependent Neuroprotective and Neurotoxic Effects of this compound in a Rat Model of Transient Forebrain Ischemia [1]

| Dose (µg/kg) | Outcome |

| 10 | Neuroprotective |

| 20 | Significant neuroprotection, greater number of intact neurons |

| 40 | Exaggerated neuronal injury, lower survival rate |

Signaling Pathway and Experimental Workflow

Diagram 1: this compound Signaling Pathway

Caption: this compound's mechanism of action via the alpha-2 adrenergic receptor.

Diagram 2: Experimental Workflow for Dose-Response Analysis

Caption: Workflow for assessing this compound's dose-response in neuronal cultures.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Hibernate-E medium

-

Papain dissociation system

-

Neurobasal medium supplemented with B-27 and GlutaMAX

-

Poly-D-lysine coated culture plates

-

Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Euthanize the pregnant rat according to approved institutional guidelines.

-

Dissect the uterine horns and remove the embryos.

-

Isolate the cortices from the embryonic brains in ice-cold Hibernate-E medium.

-

Mince the cortical tissue and digest with papain according to the manufacturer's protocol.

-

Gently triturate the tissue to obtain a single-cell suspension.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons on Poly-D-lysine coated plates at a density of 1.5 x 10⁵ cells/cm² in Neurobasal medium.

-

Incubate the cultures at 37°C in a 5% CO₂ incubator.

-

After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium.

-

Maintain the cultures for 7-10 days before initiating this compound treatment, with partial media changes every 2-3 days.

Protocol 2: this compound Dose-Response Treatment

Materials:

-

This compound hydrochloride

-

Sterile PBS or appropriate vehicle

-

Mature primary neuronal cultures (from Protocol 1)

Procedure:

-

Prepare a stock solution of this compound in the chosen vehicle.

-

Perform serial dilutions to create a range of concentrations for testing. Based on published IC50 values, a suggested starting range is 10⁻¹⁰ M to 10⁻⁵ M.

-

Include a vehicle-only control group.

-

Carefully remove half of the culture medium from each well.

-

Add the appropriate concentration of this compound to each well.

-

Incubate the treated cultures for a predetermined duration (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

Protocol 3: Neuronal Viability Assessment (MTT Assay)

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Following the this compound treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the medium and add the solubilization buffer to each well.

-

Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express the results as a percentage of the vehicle-treated control.

Protocol 4: Apoptosis Assessment (Caspase-3 Activity Assay)

Materials:

-

Commercially available colorimetric or fluorometric caspase-3 assay kit

-

Cell lysis buffer

-

Microplate reader

Procedure:

-

After this compound treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using the lysis buffer provided in the kit.

-

Centrifuge the lysates to pellet cell debris.

-

Transfer the supernatant to a new plate.

-

Add the caspase-3 substrate to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the caspase-3 activity relative to the vehicle-treated control.

Protocol 5: Glutamate Release Assay

Materials:

-

HEPES-buffered saline (HBS)

-

High potassium (KCl) stimulation buffer

-

Commercially available glutamate assay kit

Procedure:

-

After this compound pre-treatment for a specified time (e.g., 30 minutes), gently wash the neuronal cultures with HBS.

-

Incubate the cells with HBS for a baseline measurement of glutamate release.

-

Replace the HBS with a high KCl stimulation buffer (e.g., 50 mM KCl) to induce depolarization and neurotransmitter release.

-

Collect the supernatant after a short incubation period (e.g., 5-10 minutes).

-

Measure the glutamate concentration in the collected samples using a commercial glutamate assay kit according to the manufacturer's protocol.

-

Compare the amount of glutamate released in this compound-treated cultures to the vehicle-treated controls.

Conclusion

The provided protocols and data offer a comprehensive framework for investigating the dose-response relationship of this compound in neuronal cultures. By systematically evaluating its effects on neuronal viability, apoptosis, and neurotransmitter release, researchers can gain valuable insights into its neuroprotective mechanisms and define its therapeutic range for potential clinical applications. It is recommended to perform initial dose-ranging studies to narrow down the optimal concentrations for more detailed mechanistic investigations.

References

- 1. Neuroprotective effect of this compound, an alpha 2-agonist, after transient forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of immobilization stress on hippocampal monoamine release: modification by this compound, a new alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a selective alpha 2-adrenoceptor agonist, attenuates tachycardia by intrathecal injection of N-methyl-D-aspartate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel alpha2-agonist and potential anti-ischemic drug, inhibits KC1-stimulated neurotransmitter release in rat nervous tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Mivazerol in Primary Rat Hippocampal Neuron Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Mivazerol is a selective α2-adrenergic receptor agonist that has demonstrated potential as a neuroprotective agent.[1] It acts by stimulating α2-adrenergic receptors, which are G protein-coupled receptors associated with the Gi heterotrimeric G-protein.[2] This activation leads to a decrease in the release of norepinephrine and other neurotransmitters, a mechanism that is thought to contribute to its therapeutic effects.[3][4] In the context of primary rat hippocampal neuron studies, this compound serves as a valuable tool for investigating the role of α2-adrenergic signaling in neuronal function, survival, and pathophysiology. These application notes provide a comprehensive overview of the use of this compound in this in vitro model system, including detailed experimental protocols, data presentation, and visualization of relevant pathways.

Mechanism of Action:

This compound exerts its effects primarily through the activation of α2-adrenergic receptors. In hippocampal neurons, these receptors are located both presynaptically, where they inhibit neurotransmitter release, and postsynaptically.[5] The signaling cascade initiated by this compound binding to the α2-adrenergic receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, ultimately resulting in reduced neuronal excitability and neurotransmitter release.

Quantitative Data Summary